methyl lucidenate E2
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Overview
Description
Methyl lucidenate E2 is a lanostane triterpenoid compound isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. This compound has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and immunomodulatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl lucidenate E2 typically involves extraction from Ganoderma lucidum using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate the compound. High-performance liquid chromatography (HPLC) is commonly used for this purpose .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. The cultivation conditions, including temperature, humidity, and nutrient supply, are optimized to maximize the yield of the desired triterpenoids .
Chemical Reactions Analysis
Types of Reactions
Methyl lucidenate E2 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as methoxide or hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
Methyl lucidenate E2 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoids and their derivatives.
Biology: Investigated for its role in modulating immune responses and inhibiting adipocyte differentiation.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of functional foods and nutraceuticals
Mechanism of Action
Methyl lucidenate E2 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of inflammatory pathways in macrophages.
Anti-cancer: Induces cytotoxicity in cancer cells by modulating apoptotic pathways.
Immunomodulatory: Enhances macrophage formation and phagocytosis.
Comparison with Similar Compounds
Methyl lucidenate E2 is compared with other similar compounds, such as:
Lucidenic acid N: Another triterpenoid with similar anti-inflammatory and anti-cancer properties.
Methyl lucidenate F: Known for its tyrosinase inhibitory activity, which is useful in skin-whitening applications
Conclusion
This compound is a promising compound with diverse pharmacological properties and scientific research applications. Its unique chemical structure and biological activities make it a valuable subject of study in various fields.
Properties
Molecular Formula |
C30H42O8 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C30H42O8/c1-15(9-10-22(35)37-8)17-13-21(34)30(7)23-18(32)14-19-27(3,4)20(33)11-12-28(19,5)24(23)25(36)26(29(17,30)6)38-16(2)31/h15,17,19-20,26,33H,9-14H2,1-8H3/t15-,17-,19+,20+,26-,28+,29+,30+/m1/s1 |
InChI Key |
GWCYTRLXOGOLBZ-JWPMPFJRSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |
Origin of Product |
United States |
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